Imidazo[5,1-C][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[5,1-C][1,2,4]triazine is a heterocyclic compound that contains both nitrogen and carbon atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazo[5,1-C][1,2,4]triazine can be synthesized through various methods. One common approach involves the reaction of 2-amino-1,3,5-triazines with ketones under iodine-mediated annulation conditions . This method allows for the functionalization of electron-rich or electron-poor acetophenone and heterocycle ketones, as well as propiophenone . Another approach involves the interaction of 3,8-disubstituted imidazo[5,1-C][1,2,4]triazines with nucleophiles, leading to the formation of monoamides .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are carried out under controlled conditions to ensure high yields and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Imidazo[5,1-C][1,2,4]triazine undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. For example, the compound can react with primary and secondary aliphatic amines to form monoamides . It can also undergo hydrolysis in boiling hydrochloric acid to form N-acetyl derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include iodine, aliphatic amines, and hydrochloric acid . The reactions are typically carried out under reflux conditions or in the presence of a catalyst to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound include monoamides, N-acetyl derivatives, and various heterocyclic systems such as imidazo[1’,5’:3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines .
Scientific Research Applications
Imidazo[5,1-C][1,2,4]triazine has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a phosphodiesterase 2A inhibitor, which could be useful in the treatment of neuropsychiatric diseases . The compound is also studied for its antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents . Additionally, this compound derivatives are investigated for their potential use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of imidazo[5,1-C][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, as a phosphodiesterase 2A inhibitor, the compound binds to the enzyme’s active site, preventing the hydrolysis of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . This inhibition leads to increased levels of these second messengers, which can modulate various physiological processes in the brain and other tissues.
Comparison with Similar Compounds
Imidazo[5,1-C][1,2,4]triazine can be compared with other similar compounds, such as imidazo[1,2-a][1,3,5]triazine and imidazo[2,1-b][1,3]thiazine . While these compounds share a similar core structure, they differ in the arrangement of nitrogen atoms and the presence of additional functional groups. This compound is unique due to its specific ring fusion pattern and the potential for diverse chemical modifications. This uniqueness makes it a valuable scaffold for the development of new drugs and materials.
List of Similar Compounds:Properties
CAS No. |
52965-39-6 |
---|---|
Molecular Formula |
C5H4N4 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
imidazo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C5H4N4/c1-2-9-4-6-3-5(9)8-7-1/h1-4H |
InChI Key |
CPTZOJLXUPPVPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC=C2N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.